2-Bromo-3-methoxy-N-methylaniline;hydrochloride
Description
2-Bromo-3-methoxy-N-methylaniline hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol . It features a bromine atom at the 2-position, a methoxy group at the 3-position, and an N-methyl substituent on the aniline ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. This compound is cataloged as a building block in organic synthesis, particularly in the development of pharmacologically active molecules .
Properties
IUPAC Name |
2-bromo-3-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5,10H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVQTPNKBIYKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxy-N-methylaniline;hydrochloride can be synthesized through a multi-step process involving the bromination, methylation, and methoxylation of aniline derivatives. One common method involves the reduction of 2-bromoformylanilide . The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the aniline ring.
Industrial Production Methods
Industrial production of 2-Bromo-3-methoxy-N-methylaniline;hydrochloride often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. This includes maintaining specific temperatures, pressures, and concentrations of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-methoxy-N-methylaniline;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Aniline Derivatives
Key Observations :
- Substituent Effects: The 2-bromo-3-methoxy substitution in the target compound introduces steric hindrance and electronic effects distinct from 3-bromo-4-methoxy analogs.
- Salt Form : The hydrochloride salt improves aqueous solubility relative to free bases (e.g., 4-bromo-2-chloroaniline), which are typically less soluble .
Reactivity Insights :
- The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki), while the methoxy group directs electrophilic substitution. Its N-methyl group reduces basicity compared to unsubstituted anilines .
- In contrast, 3-bromo-2-methylaniline () undergoes condensation with chloral hydrate to form intermediates for bioactive molecules, highlighting the versatility of bromoanilines in medicinal chemistry .
Analytical and Characterization Data
Table 3: Analytical Methods for Hydrochloride Salts
Methodology Notes:
- The target compound’s characterization likely employs ¹H-NMR (similar to ) and RP-HPLC (validated for accuracy, as in ).
- Dissolution studies (e.g., zero-order kinetics for famotidine HCl) suggest that the hydrochloride salt form ensures consistent drug release, a property extrapolatable to the target compound .
Biological Activity
2-Bromo-3-methoxy-N-methylaniline;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group on the aromatic ring, along with a methylated amine group. These structural characteristics influence its solubility and reactivity, which are critical for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 232.12 g/mol |
| Melting Point | 91–92 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
The biological activity of 2-Bromo-3-methoxy-N-methylaniline;hydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromine and methoxy groups can enhance binding affinity to enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
- Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines such as Hep-G2 and MCF-7, suggesting potential anticancer properties .
Anticancer Activity
Recent studies have explored the cytotoxic effects of various derivatives of this compound. For instance, compounds with similar structural motifs were tested against cancer cell lines:
| Compound | Cell Line | IC₅₀ (μg/ml) |
|---|---|---|
| 2-Bromo-3-methoxy-N-methylaniline | Hep-G2 | 3.0 ± 0.2 |
| MnL₂ Complex | Hep-G2 | 2.6 ± 0.11 |
| MnL₂ Complex | MCF-7 | 3.0 ± 0.2 |
These findings indicate that modifications to the aniline structure can significantly enhance anticancer activity compared to free ligands .
Antimicrobial Activity
The compound's antibacterial efficacy has also been evaluated against various bacterial strains. The presence of halogen atoms (bromine) is often linked to increased antimicrobial properties:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : Compounds similar to 2-Bromo-3-methoxy-N-methylaniline showed promising results in inhibiting bacterial growth.
Case Studies
- Study on Derivatives : A series of bromo and methoxy substituted Schiff base complexes were synthesized and tested for anticancer activity. The results indicated that these complexes exhibited enhanced cytotoxicity compared to their parent compounds, demonstrating the importance of structural modifications .
- Mechanistic Insights : Research on microtubule-targeting agents revealed that compounds similar to 2-Bromo-3-methoxy-N-methylaniline disrupt microtubule polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new anticancer therapies .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-3-methoxy-N-methylaniline hydrochloride, and how can reaction efficiency be optimized?
A common method involves treating the precursor (e.g., methyl-protected intermediates) with hydrochloric acid in dioxane under ambient conditions . To optimize yield, monitor reaction progress via TLC or HPLC, and adjust stoichiometry of HCl to ensure complete protonation. Post-synthesis, concentrate the mixture under reduced pressure to isolate the hydrochloride salt. Purity (>95%) can be confirmed using HPLC .
Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-3-methoxy-N-methylaniline hydrochloride?
- ¹H-NMR (DMSO-d6): Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and N-methyl resonances (δ ~2.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (238.51 g/mol) via ESI-MS, observing [M+H]⁺ at m/z 239.5 .
- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained. SHELXL is particularly robust for small-molecule resolution .
Q. How should researchers handle stability and storage of 2-bromo-3-methoxy-N-methylaniline hydrochloride?
Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis of the methoxy or bromo groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Safety protocols include using gloves, masks, and fume hoods to avoid skin/eye contact .
Advanced Research Questions
Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural analysis?
Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use SHELXL to refine crystallographic data and compare torsion angles with NMR-derived NOE correlations. For ambiguous cases, perform DFT calculations (e.g., Gaussian 16) to model electronic environments and validate bond geometries .
Q. What strategies are effective for designing derivatives of 2-bromo-3-methoxy-N-methylaniline hydrochloride for pharmacological screening?
- Functionalization : Introduce substituents at the benzene ring (e.g., fluorination at position 4) via Buchwald-Hartwig coupling to modulate bioactivity.
- Salt Formation : Explore alternative counterions (e.g., sulfate) to enhance solubility. Assess bioavailability using in vitro permeability assays (Caco-2 cells) .
- Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase inhibitors) .
Q. What experimental design principles apply to optimizing large-scale synthesis while minimizing impurities?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters. For example, higher dioxane ratios improve HCl solubility but may increase side reactions .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove brominated byproducts. Monitor purity via GC-MS .
Q. How can computational models predict the reactivity of 2-bromo-3-methoxy-N-methylaniline hydrochloride in cross-coupling reactions?
Employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura couplings, simulate Pd-catalyzed mechanisms to predict regioselectivity. Validate predictions with experimental kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
